((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine
Description
((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine is a sulfonamide derivative characterized by a 4-chloro-2-nitrophenyl sulfonyl group linked to a 4-phenylbutyl amine moiety. The sulfonyl group contributes strong electron-withdrawing properties due to the nitro (-NO₂) and chloro (-Cl) substituents, which may enhance the compound’s acidity and reactivity. Sulfonamides of this class are often explored in medicinal chemistry for their enzyme inhibitory properties or as chemical handles for bioconjugation .
Properties
IUPAC Name |
4-chloro-2-nitro-N-(4-phenylbutyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c17-14-9-10-16(15(12-14)19(20)21)24(22,23)18-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12,18H,4-5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFYBMNGXUGWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 4-phenylbutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature to moderate heat .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to enhance the reaction efficiency and yield. The purification process might include recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to sulfone under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-amino-2-chlorophenylsulfonyl(4-phenylbutyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Research indicates that ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine exhibits several biological activities, which are summarized below.
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. Notably:
- Acetyl-CoA Carboxylase (ACC) : Inhibition of ACC can lead to reduced lipid synthesis, making this compound a candidate for addressing obesity and metabolic syndrome. Studies have shown that compounds acting on ACC can significantly alter lipid metabolism, suggesting potential therapeutic applications in metabolic disorders.
Antimicrobial Activity
Preliminary investigations suggest that this compound possesses antimicrobial properties:
- Mechanism : The structural components may interact with microbial cell membranes or interfere with metabolic pathways essential for microbial survival. Research is ongoing to elucidate the specific mechanisms of action and efficacy against various pathogens.
Cytotoxicity in Cancer Cells
Studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines:
- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells, potentially through the inhibition of cell proliferation pathways. Ongoing research aims to clarify the specific molecular targets involved in its cytotoxic effects.
Case Studies and Research Findings
Several studies have investigated the applications of this compound across different contexts:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated significant inhibition of ACC activity, leading to reduced lipid synthesis in vitro. |
| Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria in preliminary assays, with further studies needed for detailed mechanisms. |
| Cytotoxicity | Induced apoptosis in various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics. |
Mechanism of Action
The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine would depend on its specific application. In a biological context, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The nitro and chloro groups can also participate in various interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine can be contextualized against related sulfonamide derivatives (Table 1). Key distinctions arise from variations in the sulfonyl substituents and amine side chains, which modulate electronic, steric, and solubility profiles.
Table 1: Structural and Physicochemical Comparison of Sulfonamide Derivatives
Electronic and Steric Effects
- Nitro and Chloro Substituents: The 4-chloro-2-nitrophenyl group in the target compound enhances electron withdrawal, increasing sulfonamide acidity compared to non-nitrated analogs (e.g., 4-[(4-chlorophenyl)sulfonyl] derivatives) .
- Amine Side Chains : The 4-phenylbutyl chain provides extended hydrophobicity, favoring lipid bilayer penetration, whereas pyridylmethyl () or piperidylethyl () groups introduce heteroatoms capable of hydrogen bonding or cation-π interactions .
Solubility and Lipophilicity
- The 4-phenylbutyl chain in the target compound likely reduces aqueous solubility compared to shorter-chain analogs like ((4-Chloro-2-nitrophenyl)sulfonyl)phenylamine . Conversely, heterocyclic moieties (e.g., oxazole in ) may improve solubility via polar interactions .
Reactivity and Functionalization
- Sulfonamides with terminal amines (e.g., 4-phenylbutyl) are amenable to further functionalization, such as coupling with carboxylic acids or fluorophores, as demonstrated in oligonucleotide labeling studies . Piperidine-containing derivatives () may exhibit enhanced metabolic stability due to their cyclic structure .
Biological Activity
((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group in the compound is known for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in physiological processes such as acid-base balance and fluid secretion.
Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures can act as inhibitors of certain enzymes, potentially leading to therapeutic effects in conditions such as glaucoma and cancer. The nitrophenyl group may also contribute to the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Studies have shown that sulfonamide derivatives exhibit significant anticancer activity. For instance, a related compound was found to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Neuroprotective Effects
The neuroprotective potential of sulfonamide compounds has been investigated, particularly their ability to protect against oxidative stress and excitotoxicity. Evidence suggests that these compounds can reduce neuronal cell death in models of neurodegenerative diseases .
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that this compound reduced cell viability in breast cancer cell lines by inducing apoptosis. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Neuroprotection : In a rat model of cerebral ischemia, treatment with related sulfonamide compounds showed a reduction in infarct size and improved neurological outcomes, suggesting potential therapeutic applications for stroke or traumatic brain injury .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Half-life | 6 hours |
| Metabolism | Liver (CYP450 enzymes) |
Toxicity and Safety
While the biological activities are promising, it is essential to consider the safety profile. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
